molecular formula C16H12ClNO B11847305 3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one CAS No. 203628-11-9

3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one

Cat. No.: B11847305
CAS No.: 203628-11-9
M. Wt: 269.72 g/mol
InChI Key: DNQYHWBDJNQUHG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one is a heterocyclic compound that features a quinoline ring system. Compounds containing quinoline rings are often found in biologically active molecules and have significant pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methyl 2-cyanoacetate and 8-hydroxyquinoline . The reaction is carried out under reflux conditions in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

203628-11-9

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C16H12ClNO/c1-10-2-7-14-12(8-10)9-15(18-16(14)19)11-3-5-13(17)6-4-11/h2-9H,1H3,(H,18,19)

InChI Key

DNQYHWBDJNQUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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